Dapagliflozin Impurity 3

Overview

Description

Dapagliflozin Impurity 3 is a derivative of Dapagliflozin, a medication used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . Dapagliflozin is part of the gliflozin class .

Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into various metabolites . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into various metabolites . The specific chemical reactions involving Dapagliflozin Impurity 3 are not explicitly mentioned in the search results.Scientific Research Applications

Application 1: Analytical Chemistry

- Scientific Field: Analytical Chemistry .

- Summary of the Application: Dapagliflozin Impurity 3 is used as a reference standard in the analysis of dapagliflozin. It helps in the simultaneous determination of dapagliflozin and three of its synthesis impurities .

- Methods of Application: A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities . The separation was achieved in a Zorbax phenyl column (50 x 3.0 mm, 1.8 μm), using a mixture of acetonitrile: water (70:30, v/v) as mobile phase in isocratic mode . All the peaks were well detected by a photodiode array detector (PDA) at 230 nm .

- Results or Outcomes: The method was properly validated according to ICH guidelines with respect to linearity, specificity, precision, accuracy, and robustness . The calibration curves of each analyte showed determination coefficients (r2) > 0.99 and the method was linear at the concentrations range 30-70 μg/mL for dapagliflozin and 1-10 μg/mL for the impurities .

Application 2: Toxicology

- Scientific Field: Toxicology .

- Summary of the Application: The toxicity evaluation of dapagliflozina and its related impurities were evaluated using 3T3 cells .

- Methods of Application: MTT reduction and neutral red uptake assays were performed in cytotoxicity tests . In addition, mitochondrial membrane potential (ΔψM), measurement of intracellular reactive oxygen, and DNA damage (measured by comet assay) were evaluated .

- Results or Outcomes: The impurity 3 showed significant damage in cytotoxicity tests at a concentration of 0.5 μM, being even more expressive at higher concentrations . On the other hand, under the conditions tested, DNA damage was not detected and the compounds tested do not induce significant cell death .

Application 3: Drug Degradation Study

- Scientific Field: Pharmaceutical Analysis .

- Summary of the Application: Dapagliflozin Impurity 3 is used in the study of the degradation behavior of dapagliflozin . It helps in understanding the stability of dapagliflozin under various conditions .

- Methods of Application: A stability-indicating LC–MS method was developed and validated on a C8 column . The method was able to separate dapagliflozin and three major hydrolytic degradation products .

- Results or Outcomes: Dapagliflozin was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions . The chromatographic conditions successfully resolved dapagliflozin from its degradation products, formed under various stress conditions .

Application 4: High-Performance Thin-Layer Chromatography (HPTLC)

- Scientific Field: Chromatography .

- Summary of the Application: Dapagliflozin Impurity 3 is used in the development of a high-performance thin-layer chromatography (HPTLC) method for the estimation of dapagliflozin and metformin in tablet dosage form .

- Methods of Application: A simple, selective, precise, rapid, and accurate stability-indicating HPTLC method was developed and validated . Methanol–ethyl acetate–ammonium acetate (6:4:0.1, V/V) was used as the mobile phase .

- Results or Outcomes: The linearity range was found to be 20–100 ng/spot (r2 = 0.9985) for dapagliflozin . The method was validated as per the International Council for Harmonisation (ICH) guidelines .

Application 5: In Silico Toxicity Prediction

- Scientific Field: Computational Toxicology .

- Summary of the Application: Dapagliflozin Impurity 3 is used in the in silico toxicity prediction of Dapagliflozin’s hydrolytic degradation products .

- Methods of Application: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry . ProTox-II was used to predict in silico toxicity for each degradation product and compared with Dapagliflozin .

- Results or Outcomes: The in silico toxicity prediction showed that the degradation products have different toxicity profiles compared to Dapagliflozin .

Application 6: Drug Development Cycle

- Scientific Field: Pharmaceutical Development .

- Summary of the Application: Dapagliflozin Impurity 3 is used in the drug development cycle of Dapagliflozin .

- Methods of Application: Forced degradation study is critical for stability study as a part of drug development cycle . It portrays an entire picture about intrinsic stability of molecule in a short period of time .

- Results or Outcomes: The stability study of Dapagliflozin gives information about storage conditions and shelf life period . There are various factors that impact the quality of molecule with time and intensity of degradation reactions, such as hydrolysis (pH-related degradation), oxidation, and photolysis .

Future Directions

There are several future directions for research on Dapagliflozin Impurity 3. These include further studies to understand the biological properties of Impurity 3 and its potential toxicity in humans, development of new analytical methods for the detection and quantification of Impurity 3 in pharmaceutical products.

Relevant Papers The relevant papers retrieved include a study on the degradation behavior of dapagliflozin , a review of its use in patients with type 2 diabetes , and a study on the synthesis of metabolites of dapagliflozin .

properties

IUPAC Name |

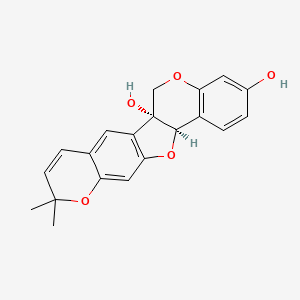

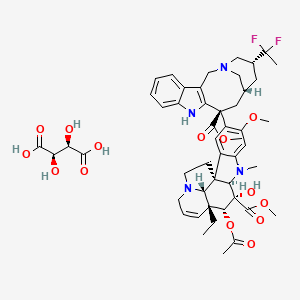

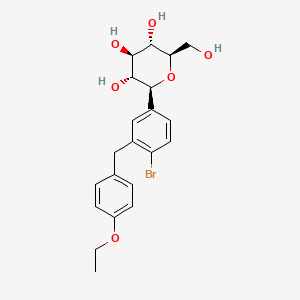

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABOQFANGSVXKK-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin Impurity 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)